(4,4-Dimethylcyclopent-1-en-1-yl)boronic acid
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Overview
Description
B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a cyclopentene ring with two methyl groups at the 4-position. This compound is of interest due to its utility in organic synthesis, particularly in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid typically involves the hydroboration of 4,4-dimethyl-1-cyclopentene with a borane reagent, followed by oxidation to yield the boronic acid. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the hydroboration process .
Industrial Production Methods: While specific industrial production methods for B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are employed.
Protodeboronation: Protic solvents like methanol or ethanol, and bases such as sodium hydroxide (NaOH) are used.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or alkenyl compounds.
Oxidation: The major products are alcohols or ketones.
Protodeboronation: The major product is the corresponding hydrocarbon.
Scientific Research Applications
Chemistry: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions. This makes it valuable for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: This interaction can be exploited for the development of enzyme inhibitors and other therapeutic agents .
Industry: In the industrial sector, B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is used as a building block for the synthesis of various organic compounds. Its role in Suzuki–Miyaura coupling reactions makes it valuable for the production of fine chemicals and materials .
Mechanism of Action
The mechanism of action of B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the final carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic Acid: Used in similar coupling reactions but has different reactivity and selectivity due to the phenyl group.
Pinacol Boronic Esters: These esters are more stable and easier to handle but require additional steps for deprotection.
Alkylboronic Acids: These compounds have different reactivity profiles and are used for different types of coupling reactions.
Uniqueness: B-(4,4-dimethyl-1-cyclopenten-1-yl)boronic acid is unique due to its cyclopentene ring structure with two methyl groups, which can influence its reactivity and selectivity in coupling reactions. This structural feature can be advantageous in the synthesis of specific target molecules .
Properties
CAS No. |
1146616-04-7 |
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Molecular Formula |
C7H13BO2 |
Molecular Weight |
139.99 g/mol |
IUPAC Name |
(4,4-dimethylcyclopenten-1-yl)boronic acid |
InChI |
InChI=1S/C7H13BO2/c1-7(2)4-3-6(5-7)8(9)10/h3,9-10H,4-5H2,1-2H3 |
InChI Key |
DCMIPUHFUYRGIK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CCC(C1)(C)C)(O)O |
Origin of Product |
United States |
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